2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-5010827
CAS Number:
Molecular Formula: C20H15ClN6O
Molecular Weight: 390.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SCH58261 (5-amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine) []

Compound Description: SCH58261 is a potent and selective antagonist of the adenosine A2A receptor subtype. It has been investigated as a potential treatment for Parkinson's disease. [, , , , ]

Relevance: SCH58261 shares the core pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine structure with 2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The main structural difference lies in the substituents at the 2- and 7-positions. SCH58261 has a 2-furyl and a 2-phenylethyl group at these positions, respectively. []

Preladenant (2-(furan-2-yl)7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine) []

Compound Description: Preladenant is a pyrimidine amine and an adenosine A2A receptor antagonist. It has been studied in phase III clinical trials for the treatment of Parkinson's disease. Preladenant is metabolized into several compounds, one of which is M9, also an adenosine A2A receptor antagonist. []

Relevance: Preladenant is structurally related to 2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine by sharing the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure. The main structural differences are the substituents at the 2- and 7-positions. Preladenant has a 2-furyl and a complex substituent containing a piperazine ring at these positions. []

KW-6002 [(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione] [, , ]

Compound Description: KW-6002 is a potent and selective adenosine A2A receptor antagonist. It has demonstrated neuroprotective effects in animal models of Parkinson's disease and has been investigated for its potential to reduce L-DOPA-induced dyskinesia. [, , ]

Relevance: Although KW-6002 does not belong to the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class, it is a related compound due to its activity as an adenosine A2A receptor antagonist. This shared pharmacological target suggests potential similarities in binding interactions with the receptor, despite structural differences. [, , ]

CGS 15943 (5-amino-9-chloro-2-(2-furyl)-[1,2,4]-triazolo[1,5-c] quinazoline) [, ]

Compound Description: CGS 15943 is a non-xanthine adenosine A2A receptor antagonist that exhibits lower selectivity compared to other antagonists like 8FB-PTP and SCH58261. [, ]

Relevance: While CGS 15943 lacks the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core of 2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it is included as a related compound due to its shared target: the adenosine A2A receptor. This suggests potential similarities in their binding interactions with the receptor, despite different chemical structures. [, ]

8FB‐PTP (5‐amino‐8‐(4‐fluorobenzyl)‐2‐(2‐furyl)‐pyrazolo[4,3‐e]‐1,2,4‐triazolo[1,5‐c]pyrimidine) []

Compound Description: 8FB-PTP is an adenosine A2A receptor antagonist that demonstrates potent affinity for the receptor. []

Relevance: 8FB-PTP is structurally related to 2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine through the shared core structure of pyrazolo [4,3-e]-1,2,4-triazolo [1,5-c] pyrimidine. []

MRE Series (N(8)-substituted-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines-N(5)-urea or amide) []

Compound Description: The MRE series encompasses a group of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines with N(8) substitutions and either urea or amide groups at the N(5) position. They are known for their high selectivity towards the human A3 adenosine receptor subtype. []

Relevance: The MRE series compounds are structurally related to 2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine due to their shared pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core. The MRE series explores variations at the N(8) and N(5) positions, providing insights into structure-activity relationships within this chemical class. []

2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine []

Compound Description: 2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine showed promising neuroprotective effects in a study exploring p53 functional inhibitors to counteract the effects of the Alzheimer's disease peptide non-β-amyloid component. It exhibited higher activity than pifithrin-β in reducing cell death, suggesting potential for further development as an anti-Alzheimer's agent. []

Relevance: 2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is directly related to 2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine because they share the exact same core structure. The only difference is the substituent at the 2-position. 2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a 4-methoxyphenyl group, while 2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a more complex 3-[(4-chlorophenoxy)methyl]phenyl substituent. []

Properties

Product Name

2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[3-[(4-chlorophenoxy)methyl]phenyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C20H15ClN6O

Molecular Weight

390.8 g/mol

InChI

InChI=1S/C20H15ClN6O/c1-26-19-17(10-23-26)20-24-18(25-27(20)12-22-19)14-4-2-3-13(9-14)11-28-16-7-5-15(21)6-8-16/h2-10,12H,11H2,1H3

InChI Key

PMBVNDYYMRZNFT-UHFFFAOYSA-N

SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=CC=C(C=C5)Cl

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.